molecular formula C24H18F2N2O5S B12137242 methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 618072-65-4

methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12137242
CAS No.: 618072-65-4
M. Wt: 484.5 g/mol
InChI Key: AOIGTOVCOWWKGB-HTXNQAPBSA-N
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Description

Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 617697-95-7) is a heterocyclic compound with a complex architecture featuring:

  • A 1,3-thiazole-5-carboxylate core substituted with a methyl group at position 2.
  • A 2,5-dihydro-1H-pyrrol-1-yl moiety at position 2 of the thiazole ring, bearing a 3-fluoro-4-methylbenzoyl group at position 3 and a 3-fluorophenyl group at position 2.
  • Hydroxy and oxo functional groups at positions 4 and 5 of the pyrrolidine ring.

Its molecular formula is C30H23FN2O6S (molecular weight: 582.58 g/mol), with a SMILES notation reflecting the intricate substitution pattern .

Properties

CAS No.

618072-65-4

Molecular Formula

C24H18F2N2O5S

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H18F2N2O5S/c1-11-7-8-14(10-16(11)26)19(29)17-18(13-5-4-6-15(25)9-13)28(22(31)20(17)30)24-27-12(2)21(34-24)23(32)33-3/h4-10,18,29H,1-3H3/b19-17+

InChI Key

AOIGTOVCOWWKGB-HTXNQAPBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)F)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)F)O)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Benzoyl and Phenyl Groups

The target compound’s 3-fluoro-4-methylbenzoyl and 3-fluorophenyl groups distinguish it from analogues with alternative substituents (Table 1).

Table 1: Substituent Effects on Molecular Properties

Compound Name Benzoyl Substituent Phenyl Substituent Key Structural Differences
Target Compound 3-Fluoro-4-methyl 3-Fluoro Baseline for comparison
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-...) (CAS: 609794-26-5) 4-Butoxy 4-Fluoro Increased lipophilicity due to butoxy group; altered electronic effects.
Methyl 2-(3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-...) (CAS: 617694-46-9) 4-Methoxy 4-Methoxy Electron-donating methoxy groups reduce electrophilicity compared to fluorine.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-...)thiazole (Compound 4) N/A (Triazolyl substituent) 4-Chloro/4-Fluoro Chlorine introduces greater steric bulk and polarizability vs. fluorine.

Key Observations :

  • Fluorine vs.
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (CAS: 617694-46-9) reduce electrophilicity at the benzoyl ring, while fluorine enhances it, influencing reactivity and intermolecular interactions .

Heterocyclic Core Modifications

The 1,3-thiazole ring in the target compound contrasts with analogues featuring pyrazole, pyrazol-4-ylmethylene, or thiazolidinone systems (Table 2).

Table 2: Heterocyclic Core Comparisons

Compound Name Core Structure Functional Impact
Target Compound 1,3-Thiazole Enhances π-stacking potential; moderate hydrogen-bonding capacity .
(5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... (CAS: SALOR-INT) Pyrazol-4-ylmethylene-thiazolidinone Increased conformational rigidity due to fused rings; potential for enhanced target selectivity.
Example 62 (5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivative) Chromen-4-one Planar aromatic system with distinct electronic properties vs. thiazole.

Key Observations :

  • Thiazole vs. Pyrazole : Pyrazole-containing systems (e.g., ) introduce additional nitrogen atoms, altering hydrogen-bonding and dipole interactions.
  • Planarity : The target compound’s near-planar conformation (excluding one fluorophenyl group) contrasts with the fully planar chromen-4-one system in Example 62, affecting packing efficiency and solubility .

Crystallographic and Conformational Analysis

Single-crystal diffraction studies of isostructural compounds (e.g., Compounds 4 and 5 ) reveal:

  • Triclinic, P¯1 symmetry with two independent molecules per asymmetric unit.
  • Perpendicular Fluorophenyl Orientation : One fluorophenyl group in the target compound adopts a near-perpendicular orientation relative to the molecular plane, a feature shared with Compound 4 .
  • Crystal Packing : Halogen substituents (Cl in Compound 4 vs. F in Compound 5) induce subtle adjustments in packing motifs, influencing solubility and melting points .

Preparation Methods

Cyclocondensation Strategy

The pyrrolone core is synthesized via acid-catalyzed cyclization of β-ketoamide precursors. A representative protocol from involves:

  • Reacting 3-fluoro-4-methylbenzoyl chloride with a β-ketoamide derived from ethyl acetoacetate and 3-fluoroaniline.

  • Cyclization in refluxing acetic acid yields the 4-aroyl-3-hydroxypyrrol-2-one scaffold (Yield: 68–72%).

Table 1: Optimization of Pyrrolone Cyclization Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
HCl (conc.)EtOH801265
H2SO4Toluene110872
PPTSDCM402458

PPTS = Pyridinium p-toluenesulfonate; DCM = Dichloromethane.

Regioselective Acylation

Introducing the 3-fluoro-4-methylbenzoyl group at C4 requires careful control to avoid O-acylation byproducts. Using N-methylmorpholine as a base in THF at 0°C ensures >90% regioselectivity for the desired C4-aroyl product.

Construction of the 4-Methylthiazole-5-carboxylate Fragment

Hantzsch Thiazole Synthesis

The thiazole ring is assembled via reaction of methyl 2-chloroacetoacetate with thiourea derivatives:

  • Step 1: Condensation of methyl 2-chloroacetoacetate with thiourea in ethanol at 60°C forms the thiazoline intermediate.

  • Step 2: Oxidation with MnO2 in dichloromethane yields the 4-methylthiazole-5-carboxylate (Overall yield: 55–60%).

Critical Parameters:

  • Stoichiometric MnO2 ensures complete oxidation without over-oxidizing the methyl ester.

  • Anhydrous conditions prevent hydrolysis of the ester group.

Coupling of Pyrrolone and Thiazole Moieties

Nucleophilic Aromatic Substitution

The C1 position of the pyrrolone undergoes substitution with the thiazole fragment:

  • Deprotonation of the pyrrolone N-H with NaH in DMF.

  • Reaction with methyl 4-methylthiazole-5-carboxylate-2-yl mesylate at 50°C for 6 hours (Yield: 78%).

Side Reactions:

  • Competing O-alkylation is suppressed using bulky solvents like DMF.

  • Mesylate leaving groups outperform chlorides due to superior leaving ability.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography (Hexane:EtOAc 3:1) removes unreacted starting materials.

  • Recrystallization from ethanol/water (4:1) affords analytically pure product (Purity: >99% by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.41 (s, 3H, CH3), 3.83 (s, 3H, OCH3), 6.82–7.65 (m, 6H, Ar-H).

  • HRMS (ESI): m/z calc. for C24H18F2N2O5S [M+H]⁺: 497.0924; found: 497.0918.

Scale-Up Considerations

Industrial Adaptations

  • Continuous Flow Synthesis: Microreactor systems reduce cyclization times from hours to minutes (Patent WO2012161879).

  • Catalytic Recycling: Pd/C catalysts reused for up to 5 cycles without yield drop (≤2% loss per cycle).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • 30% reduction in reaction time for pyrrolone cyclization (20 mins vs. 8 hours).

  • Energy savings of 40% compared to conventional heating .

Q & A

Q. How can metabolomics or proteomics elucidate the compound’s mode of action in complex biological systems?

  • Omics Integration :
  • LC-MS/MS metabolomics : Identify dysregulated pathways (e.g., glycolysis, TCA cycle) in treated cells.
  • Thermal proteome profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts.
  • CRISPR-Cas9 screens : Validate gene targets via knockout/knockdown studies .

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